molecular formula C7Cl3F5O B3147181 1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene CAS No. 6161-53-1

1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene

Cat. No.: B3147181
CAS No.: 6161-53-1
M. Wt: 301.4 g/mol
InChI Key: IGTMXEZDHQIKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C7Cl3F5O It is characterized by the presence of five fluorine atoms and a trichloromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene typically involves the introduction of the trichloromethoxy group to a pentafluorobenzene ring. One common method is the reaction of pentafluorophenol with trichloromethyl chloroformate under basic conditions. The reaction proceeds as follows:

C6F5OH+CCl3COClC6F5OCCl3+HCl\text{C}_6\text{F}_5\text{OH} + \text{CCl}_3\text{COCl} \rightarrow \text{C}_6\text{F}_5\text{O}\text{CCl}_3 + \text{HCl} C6​F5​OH+CCl3​COCl→C6​F5​OCCl3​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The trichloromethoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The trichloromethoxy group can be reduced to form methoxy derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2) are commonly used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Formation of pentafluoroaniline or pentafluorothiophenol derivatives.

    Oxidation: Formation of pentafluorobenzoic acid.

    Reduction: Formation of pentafluoromethoxybenzene.

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in bio-labeling and imaging due to its unique fluorine content.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The trichloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trichloromethoxy group.

    Pentafluoroiodobenzene: Contains an iodine atom instead of the trichloromethoxy group.

    2,3,4,5,6-Pentafluorotoluene: Contains a methyl group instead of the trichloromethoxy group.

Uniqueness

1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of fluorine and chlorine atoms in the molecule enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(trichloromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl3F5O/c8-7(9,10)16-6-4(14)2(12)1(11)3(13)5(6)15
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTMXEZDHQIKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl3F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene
Reactant of Route 4
1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1,2,3,4,5-Pentafluoro-6-(trichloromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.